molecular formula C24H21ClN2O5S B5394359 methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B5394359
M. Wt: 485.0 g/mol
InChI Key: IQPKRZZHVHQSJJ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by:

  • 3,4-Dimethoxybenzylidene group at position 2, providing electron-donating methoxy groups that influence electronic density and hydrogen bonding.
  • Methyl ester at position 6, affecting solubility and metabolic stability.

This compound belongs to a class of fused heterocycles with demonstrated pharmacological relevance, including anti-inflammatory and antimicrobial activities .

Properties

IUPAC Name

methyl (2E)-5-(2-chlorophenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5S/c1-13-20(23(29)32-4)21(15-7-5-6-8-16(15)25)27-22(28)19(33-24(27)26-13)12-14-9-10-17(30-2)18(11-14)31-3/h5-12,21H,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPKRZZHVHQSJJ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)OC)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-chlorobenzaldehyde, 3,4-dimethoxybenzaldehyde, and appropriate thiazole and pyrimidine precursors. The reaction conditions may involve condensation reactions, cyclization, and esterification under controlled temperatures and pH.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Synthetic Formation Pathways

The compound is synthesized through multi-step protocols involving cyclocondensation and functional group manipulation:

Key reaction sequence ( ):

  • Thione intermediate formation :
    Ethyl acetoacetate reacts with 2,4-dimethoxybenzaldehyde and thiourea under ZnCl₂ catalysis to form tetrahydropyrimidine-thione precursors.

  • Thiazolo-pyrimidine cyclization :
    Treatment with chloroacetonitrile in DMF at reflux induces cyclization, forming the thiazolo[3,2-a]pyrimidine scaffold.

  • Benzylidene introduction :
    Condensation with 3,4-dimethoxybenzaldehyde in acetic acid/acetic anhydride introduces the benzylidene moiety at C2.

  • Esterification :
    Final carboxylate esterification at C6 completes the structure.

StepReagents/ConditionsKey Functional Group Formed
1ZnCl₂, glacial acetic acid, 80°CThiourea-derived thione
2Chloroacetonitrile, DMF, refluxThiazolo-pyrimidine core
33,4-Dimethoxybenzaldehyde, NaOAc, Ac₂OBenzylidene substituent
4Methylation agent (e.g., CH₃I)C6 methyl ester

Ester Hydrolysis

The methyl ester at C6 undergoes alkaline hydrolysis to yield the carboxylic acid derivative:
Reaction :
R-COOCH3+NaOHR-COOH+CH3OH\text{R-COOCH}_3 + \text{NaOH} \rightarrow \text{R-COOH} + \text{CH}_3\text{OH}
Conditions : Reflux in ethanol/water (1:1) with 2M NaOH for 6–8 hours .

Benzylidene Modifications

The 3,4-dimethoxybenzylidene group participates in:

  • Oxidation : Controlled oxidation with KMnO₄/H₂SO₄ converts the exocyclic double bond to a ketone.

  • Electrophilic substitution : Methoxy groups direct nitration/sulfonation at the aromatic ring’s meta/para positions.

Thiazolo-Pyrimidine Core Reactions

  • Nucleophilic attack : The electron-deficient pyrimidine ring reacts with amines (e.g., aniline) at C7 under acidic conditions.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C2=C bond, yielding a dihydro derivative .

Derivatization for Biological Activity Optimization

Structural analogs are synthesized to enhance pharmacological properties:

Modification SiteReaction TypeBiological Outcome
C5 (2-chlorophenyl)Halogen exchange (Cl → Br)Increased DNA intercalation
C2 (benzylidene)Methoxy → hydroxy substitutionImproved solubility
C7 (methyl)Demethylation (BF₃·Et₂O)Enhanced enzyme inhibition

Stability Under Varied Conditions

ConditionStabilityDegradation Pathway
Acidic (pH < 3)UnstableEster hydrolysis and ring-opening
Alkaline (pH > 10)ModerateSelective ester saponification
UV lightSensitiveBenzylidene isomerization

Data indicate optimal storage at pH 6–8, 4°C, protected from light .

Comparative Reactivity Table

Reaction TypeReagentsProductYield (%)Citation
Ester hydrolysisNaOH/EtOHCarboxylic acid78
Benzylidene oxidationKMnO₄/H₂SO₄Ketone derivative65
C7 aminationAniline/HCl7-Anilino analog82

This compound’s reactivity profile underscores its versatility as a scaffold for developing antitumor agents. Further research should explore photochemical reactions and metal-catalyzed cross-couplings to expand its synthetic utility .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Research into this specific compound may reveal similar biological activities.

Medicine

In medicine, compounds like this one are investigated for their therapeutic potential. They may serve as lead compounds for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties make them suitable for various applications.

Mechanism of Action

The mechanism of action of methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

Table 1: Key Physical and Spectral Data of Selected Analogs
Compound Substituents (Position 2) Melting Point (°C) IR (C=O stretch, cm⁻¹) Yield (%) Molecular Formula
Target Compound 3,4-Dimethoxybenzylidene Data not reported ~1670–1750 (ester) N/A C₂₄H₂₀ClN₂O₅S
11a () 2,4,6-Trimethylbenzylidene 243–246 1718 (CO) 68 C₂₀H₁₀N₄O₃S
11b () 4-Cyanobenzylidene 213–215 1719 (CO) 68 C₂₂H₁₇N₃O₃S
Ethyl analog () 2,4,6-Trimethoxybenzylidene 427–428 1719 (CO) 78 C₂₆H₂₆N₂O₆S
Ethyl 5-(4-Bromophenyl) () 4-Bromophenyl N/A N/A N/A C₁₇H₁₆BrN₂O₃S

Key Observations:

  • Melting Points: Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to reduced crystal packing efficiency .
  • IR Spectra: Ester and ketone carbonyl stretches (~1670–1750 cm⁻¹) are consistent across analogs, with minor shifts influenced by substituent electronic effects.

Structural and Crystallographic Insights

  • Ring Puckering : The central pyrimidine ring in thiazolopyrimidines adopts a flattened boat conformation, as seen in , with C5 deviating by 0.224 Å from the mean plane .
  • Dihedral Angles: The fused thiazolopyrimidine ring and aryl substituents (e.g., benzene in ) form dihedral angles of ~80°, indicating non-planarity that may hinder π-π stacking .
  • Hydrogen Bonding : C—H···O interactions in analogs like stabilize crystal packing, suggesting the target compound’s 3,4-dimethoxy groups could enhance such interactions .

Electronic and Steric Effects

  • Halogen Substituents : The 2-chlorophenyl group in the target compound may engage in halogen bonding, a feature absent in analogs like 11a or . This could improve binding affinity in biological targets .

Biological Activity

Methyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolopyrimidine class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Synthesis and Structural Characterization

The synthesis of thiazolopyrimidine derivatives has been optimized through various methods, including microwave-assisted synthesis and traditional techniques. The structural characterization typically involves spectroscopic methods such as FTIR, NMR, and mass spectrometry. These techniques confirm the presence of functional groups essential for biological activity.

Antitumor Activity

Research indicates that thiazolopyrimidine derivatives exhibit significant antitumor properties. In particular, the compound has shown promising results in inhibiting cell proliferation across various cancer cell lines. For example, studies have demonstrated that related compounds possess IC50 values in the low micromolar range against tumor cells like HCT116 and Caco2 .

CompoundCell LineIC50 (µM)
6aHCT1166.0
6aCaco28.0
6bPC310.0

Enzyme Inhibition

The compound has been identified as a potent inhibitor of tyrosinase, an enzyme crucial for melanin production and implicated in hyperpigmentation disorders. The most potent derivative exhibited an IC50 value of 28.50 µM against tyrosinase, outperforming the standard inhibitor kojic acid (IC50 = 43.50 µM) . Kinetic studies revealed a noncompetitive inhibition mechanism, indicating that the compound can bind to the enzyme irrespective of substrate presence.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Tyrosinase Binding : Molecular docking studies suggest that the compound forms hydrogen bonds with critical residues in the tyrosinase active site (e.g., Lys180) and engages in pi-pi stacking interactions with His182 .
  • Kinase Inhibition : Other thiazolopyrimidine derivatives have shown inhibitory effects on various kinases (e.g., DYRK1A), suggesting a broader mechanism where these compounds may modulate signaling pathways involved in cancer progression .

Case Studies

Several studies have highlighted the efficacy of thiazolopyrimidine derivatives in preclinical models:

  • Study on Anticancer Activity : A recent study evaluated a series of thiazolopyrimidine derivatives against multiple cancer cell lines. The most active compounds were those with specific substitutions on the phenyl ring that enhanced their binding affinity to target proteins involved in cell proliferation .
  • Tyrosinase Inhibition Study : Another investigation focused on the inhibitory effects of these compounds on tyrosinase activity using UV/Vis spectroscopy to monitor substrate conversion rates. Results indicated a dose-dependent inhibition consistent with the binding studies .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this thiazolo[3,2-a]pyrimidine derivative?

Answer:
The compound is typically synthesized via a cyclocondensation reaction. A representative method involves refluxing a mixture of a substituted pyrimidine precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), an aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde), chloroacetic acid, and sodium acetate in glacial acetic acid/acetic anhydride (1:1 v/v) for 8–10 hours. The crude product is recrystallized from ethyl acetate/ethanol to yield pure crystals (78% yield) .

Advanced: How can reaction conditions be optimized to improve stereochemical control during synthesis?

Answer:
Key parameters include:

  • Solvent system: Polar aprotic solvents (e.g., DMF) may enhance reaction rates but can alter stereoselectivity.
  • Catalysts: Substituents on the benzylidene moiety (e.g., electron-withdrawing groups like Cl) influence the Z/E isomer ratio, as observed in related compounds .
  • Temperature: Lower temperatures (e.g., 60–80°C) favor kinetically controlled products, while prolonged reflux promotes thermodynamic stabilization of the major isomer .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Answer:

  • NMR/IR: Confirmation of the benzylidene moiety (C=O stretch at ~1700 cm⁻¹) and thiazolo-pyrimidine core (aromatic protons at δ 6.5–8.0 ppm in ¹H NMR) .
  • X-ray crystallography: Monoclinic crystal systems (space group C2/c) with unit cell parameters (e.g., a = 33.0445 Å, β = 101.548°) confirm the (2E)-configuration and dihedral angles between fused rings (e.g., 80.94° for thiazolo-pyrimidine vs. benzene planes) .

Advanced: What challenges arise in resolving the compound’s conformation via X-ray diffraction?

Answer:

  • Puckering effects: The pyrimidine ring adopts a flattened boat conformation, with deviations up to 0.224 Å from planarity, complicating electron density mapping .
  • Disorder in substituents: Bulky groups (e.g., 2-chlorophenyl) may exhibit rotational disorder, requiring constrained refinement or twin modeling .
  • Hydrogen bonding: Bifurcated C–H···O interactions (e.g., R factor = 0.058) influence molecular packing and require careful analysis to avoid overinterpretation .

Basic: How is the compound screened for pharmacological activity in academic research?

Answer:

  • In vitro assays: Standard protocols include testing against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays and antimicrobial screening (e.g., Gram-positive bacteria) using disk diffusion. Activity is benchmarked against structurally similar thiazolo-pyrimidines with known IC₅₀ values .

Advanced: How do substituent variations (e.g., Cl, OMe) influence bioactivity?

Answer:

  • Electron-withdrawing groups (Cl): Enhance cytotoxicity by increasing membrane permeability, as seen in analogs with 4-bromophenyl substituents (IC₅₀ reduction by 40% compared to methoxy derivatives) .
  • Methoxy groups: Improve solubility but may reduce binding affinity due to steric hindrance. For example, 3,4-dimethoxy substitution shows lower antifungal activity than 2-fluorobenzylidene analogs .

Data Contradiction: How to reconcile discrepancies in reported crystallographic data for related analogs?

Answer:

  • Crystallization solvents: Ethyl acetate vs. DMF can lead to polymorphic variations (e.g., differences in unit cell volume up to 5%) .
  • Temperature effects: Data collected at 296 K vs. 293 K may alter thermal displacement parameters, affecting bond length precision (mean C–C discrepancies: ±0.003 Å) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.